molecular formula C13H21BrN2 B5868824 (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine

(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine

Cat. No. B5868824
M. Wt: 285.22 g/mol
InChI Key: AEJKWNOKYDISIB-UHFFFAOYSA-N
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Description

(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine, also known as BDDE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDDE is a tertiary amine that contains a benzyl group and a bromine atom attached to the nitrogen atom.

Mechanism of Action

The mechanism of action of (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine is not fully understood. However, it is believed that (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine acts as a neurotransmitter or neuromodulator by binding to certain receptors in the brain. (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to bind to sigma-1 receptors, which are involved in the regulation of various physiological processes such as pain perception, mood, and cognition.
Biochemical and Physiological Effects:
(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine can inhibit the growth of cancer cells and induce apoptosis. (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when prepared properly. (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine is also stable under normal laboratory conditions and can be stored for extended periods. However, (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has some limitations for lab experiments. It is a highly reactive compound and can react with other chemicals in the lab, leading to unwanted side reactions. (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine is also toxic and should be handled with care.

Future Directions

There are several future directions for the research on (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine. One direction is to investigate the potential of (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine as a drug candidate for the treatment of various diseases. Another direction is to study the mechanism of action of (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine in more detail to better understand its biological effects. Additionally, the synthesis of novel compounds based on (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine can be explored to develop new drugs with improved efficacy and safety profiles. Finally, the development of new methods for the synthesis of (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine and its derivatives can be investigated to improve the efficiency and scalability of the synthesis process.

Synthesis Methods

(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine can be synthesized using a two-step process. In the first step, 3-bromobenzyl chloride is reacted with 2-(dimethylamino)ethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride to obtain (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine. The purity of (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine can be improved by recrystallization or column chromatography.

Scientific Research Applications

(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has also been used as a building block in the synthesis of novel compounds with biological activity.

properties

IUPAC Name

N'-[(3-bromophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2/c1-4-16(9-8-15(2)3)11-12-6-5-7-13(14)10-12/h5-7,10H,4,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJKWNOKYDISIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5423056

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